Allylic Amination: tert-Leucinol vs. Valinol
In a direct comparative study of Pd-catalyzed enantioselective allylic amination, the (S)-tert-leucinol-derived oxazoline complex delivered significantly different enantioselectivity compared to the analogous (S)-valinol-derived complex [1]. Under identical reaction conditions (benzylamine, ethyl (2E)-1,3-diphenylprop-2-enyl carbonate), the (S)-valinol-derived catalyst achieved up to 72% enantiomeric excess (ee), whereas the (S)-tert-leucinol-derived catalyst yielded only up to 37% ee [1]. This quantitative divergence demonstrates that the steric bulk of the tert-butyl group fundamentally alters the stereochemical course of the reaction, and that the two amino alcohols are not interchangeable in this catalytic system.
Comparator (valinol): up to 72% ee
| Evidence Dimension | Enantioselectivity (% ee) in Pd-catalyzed allylic amination |
|---|---|
| Target Compound Data | Up to 37% ee |
| Comparator Or Baseline | (S)-Valinol-derived oxazoline complex: up to 72% ee |
| Quantified Difference | 35 percentage points lower ee |
| Conditions | Pd-catalyzed enantioselective amination of ethyl (2E)-1,3-diphenylprop-2-enyl carbonate with benzylamine |
Why This Matters
This head-to-head comparison proves that (S)-tert-leucinol cannot be replaced by (S)-valinol without drastically altering stereochemical outcomes, validating its procurement as a distinct, non-substitutable chiral building block.
- [1] T. Mino, et al. The application of Pd-complexes of diphenylphosphinoferrocenyloxazoline ligands to catalytic enantioselective allylic amination. J. Organomet. Chem. 2000, 603(2), 185-191. View Source
